3-(4-フルオロフェニル)チオモルホリン

説明

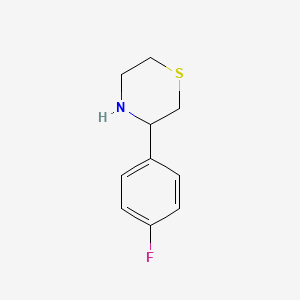

3-(4-Fluorophenyl)thiomorpholine is an organic compound with the molecular formula C10H12FNS. It is characterized by the presence of a thiomorpholine ring substituted with a 4-fluorophenyl group.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-(4-Fluorophenyl)thiomorpholine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to enhance the efficacy and specificity of drugs targeting neurological disorders. For example, compounds derived from thiomorpholine frameworks have been explored for their potential as neurokinin-1 receptor antagonists, which are beneficial in treating inflammatory diseases and psychiatric disorders .

Anticancer Research

The compound has also been implicated in the development of anticancer agents. Its derivatives have shown promise as potent inhibitors in cancer models, particularly those involving small cell lung cancer and glioblastoma. Studies have highlighted its role in enhancing the therapeutic index of existing chemotherapeutics by improving their selectivity towards cancer cells .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, 3-(4-Fluorophenyl)thiomorpholine is employed in the formulation of effective pesticides and herbicides. Its incorporation into agrochemical products aims to improve crop yield while minimizing environmental impact. Research indicates that compounds based on this structure can exhibit enhanced biological activity against pests and weeds, contributing to sustainable agricultural practices .

Material Science

Polymer Formulations

The compound is utilized in material science for developing advanced polymer formulations. When incorporated into polymers, 3-(4-Fluorophenyl)thiomorpholine enhances properties such as durability and resistance to chemical degradation. This application is particularly relevant in industries where materials are exposed to harsh environments or require long-term stability .

Biochemical Research

Studying Biological Mechanisms

In biochemical research, 3-(4-Fluorophenyl)thiomorpholine serves as a valuable tool for investigating biological pathways and mechanisms. Its derivatives are used to probe interactions within cellular systems, aiding researchers in understanding disease processes and identifying potential therapeutic targets. This application is crucial for advancing knowledge in fields such as cancer biology and neurobiology .

Analytical Chemistry

Development of Analytical Methods

The compound is also significant in analytical chemistry, where it is employed in developing methods for detecting and quantifying other compounds. Its unique chemical properties facilitate accurate and reliable testing scenarios across various applications, including environmental monitoring and quality control in pharmaceuticals .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical | Key intermediate for drugs targeting neurological disorders; anticancer agent synthesis |

| Agricultural Chemistry | Formulation of pesticides and herbicides; enhancing crop yield |

| Material Science | Incorporation into polymers for increased durability and chemical resistance |

| Biochemical Research | Tool for studying biological pathways; understanding disease mechanisms |

| Analytical Chemistry | Development of detection methods for accurate quantification of compounds |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)thiomorpholine typically involves the reaction of 4-fluorobenzyl chloride with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 3-(4-Fluorophenyl)thiomorpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

化学反応の分析

Types of Reactions: 3-(4-Fluorophenyl)thiomorpholine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Substitution: Formation of substituted fluorophenyl derivatives.

Reduction: Formation of thiol derivatives.

作用機序

The mechanism of action of 3-(4-Fluorophenyl)thiomorpholine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thiomorpholine ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s activity .

類似化合物との比較

- 3-(4-Chlorophenyl)thiomorpholine

- 3-(4-Bromophenyl)thiomorpholine

- 3-(4-Methylphenyl)thiomorpholine

Comparison: 3-(4-Fluorophenyl)thiomorpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it distinct from its chloro, bromo, and methyl analogs .

生物活性

3-(4-Fluorophenyl)thiomorpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and anti-inflammatory applications. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

3-(4-Fluorophenyl)thiomorpholine features a thiomorpholine ring substituted with a para-fluorophenyl group. The presence of the fluorine atom enhances lipophilicity, which may influence its biological activity and reactivity. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

Synthesis Methods

The synthesis of 3-(4-Fluorophenyl)thiomorpholine typically involves a two-step process starting from 4-fluoroacetophenone. The general synthetic route includes:

- Formation of Thiomorpholine : The initial step involves the reaction of 4-fluoroacetophenone with thiomorpholine under basic conditions.

- Purification : The product is purified through crystallization or chromatography.

Biological Activity

Research indicates that 3-(4-Fluorophenyl)thiomorpholine exhibits significant biological activities, particularly in the following areas:

- Anti-inflammatory Activity : Studies have shown that this compound can act as an antagonist at tachykinin receptors, which are implicated in inflammatory processes .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that derivatives of 3-(4-Fluorophenyl)thiomorpholine exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. One notable analogue showed a GI50 of less than 0.1 μM against MCF-7 cells, indicating potent activity.

Table 1: Cytotoxicity Data of 3-(4-Fluorophenyl)thiomorpholine Derivatives

| Compound Name | Cell Line | GI50 (μM) |

|---|---|---|

| Analogue A | MCF-7 | <0.1 |

| Analogue B | MDA-MB-231 | 45.8 |

Case Studies and Research Findings

Several studies have highlighted the biological potential of 3-(4-Fluorophenyl)thiomorpholine:

- Cancer Research : A study focused on synthesizing pyrazole-1-carboxamide analogues derived from 3-(4-Fluorophenyl)thiomorpholine found that one analogue exhibited significant cytotoxicity against breast cancer cell lines. This suggests that modifications to the thiomorpholine structure can lead to enhanced anticancer properties.

- Tyrosinase Inhibition : Another research effort explored the use of compounds incorporating the 4-fluorobenzyl moiety for inhibiting tyrosinase from Agaricus bisporus. Although not directly related to thiomorpholine, it underscores the importance of fluorinated phenyl groups in enhancing biological interactions .

Comparative Analysis with Related Compounds

The biological activity of 3-(4-Fluorophenyl)thiomorpholine can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-Fluorophenyl)-1,3-thiazol-2-ylthiomorpholine | Contains a thiazole ring | Potentially different biological activities due to thiazole moiety |

| N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine | Incorporates a quinoline structure | May exhibit different pharmacological profiles due to quinoline's properties |

| Thiomorpholine derivatives | General class containing thiomorpholine ring | Varying substituents lead to diverse biological activities |

特性

IUPAC Name |

3-(4-fluorophenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMRAVXQTUEGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397085 | |

| Record name | 3-(4-fluorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887344-28-7 | |

| Record name | 3-(4-fluorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。